molecular formula C18H16N4O3 B11672587 2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11672587
M. Wt: 336.3 g/mol
InChI Key: JNSADBQVHSTMQE-UHFFFAOYSA-N
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Description

2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the cyclization of benzimidazole derivatives. One common method involves the reaction of 1-allyl-2-aminobenzimidazole with alkyl bromoacetates to form quaternary salts, which are then cyclized to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 1-allyl-2-aminobenzimidazole
  • 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
  • 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-1-(4-NITROPHENYL)ETHAN-1-ONE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C18H16N4O3/c1-2-11-20-15-5-3-4-6-16(15)21(18(20)19)12-17(23)13-7-9-14(10-8-13)22(24)25/h2-10,19H,1,11-12H2

InChI Key

JNSADBQVHSTMQE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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